Itraconazole

Description

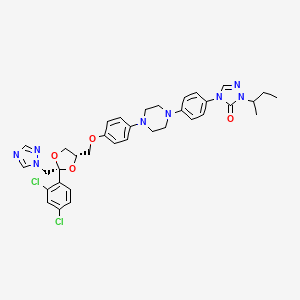

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-ZPGVKDDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023180 | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | Itraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | itraconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Itracanozole as a Hedgehog Signaling Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis and progression of various cancers when aberrantly reactivated. This has rendered it an attractive target for therapeutic intervention. Itraconazole, a triazole antifungal agent, has been identified as a potent inhibitor of the Hh pathway, acting through a mechanism distinct from other well-characterized Smoothened (SMO) antagonists. This guide provides a comprehensive overview of the Hh pathway, details the unique mechanism of action of this compound, presents validated experimental protocols for assessing its inhibitory activity, and discusses its potential in oncology, particularly in overcoming resistance to conventional Hh pathway inhibitors.

Part 1: The Hedgehog Signaling Pathway - A Mechanistic Overview

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[1] In adult tissues, the pathway is largely quiescent, but its inappropriate reactivation is a known driver in several malignancies, including basal cell carcinoma (BCC) and medulloblastoma.[1][2]

Canonical Pathway Activation:

The core of the pathway involves three main components: the receptor Patched (PTCH1), the G protein-coupled receptor-like protein Smoothened (SMO), and the glioma-associated oncogene (GLI) family of transcription factors.[3][4]

-

"Off" State (Absence of Hh Ligand): In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), PTCH1 resides in the primary cilium, a microtubule-based organelle crucial for Hh signaling. PTCH1 actively inhibits SMO, preventing its accumulation in the cilium. In the cytoplasm, the GLI proteins (GLI1, GLI2, GLI3) are part of a large protein complex that includes Suppressor of fused (SUFU). This complex promotes the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R), which then translocate to the nucleus to suppress the transcription of Hh target genes.

-

"On" State (Presence of Hh Ligand): Upon binding of an Hh ligand to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved. This allows SMO to translocate to and accumulate within the primary cilium, triggering a downstream signaling cascade.[3] This cascade leads to the dissociation of GLI proteins from SUFU and their conversion into transcriptional activators (GLI-A). GLI-A proteins then enter the nucleus and activate the transcription of target genes, including GLI1 and PTCH1 itself (a negative feedback mechanism), as well as genes involved in cell proliferation, survival, and differentiation.[1][3][5]

Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Part 2: this compound's Unique Mechanism of Action

This compound was identified through a screen of previously human-tested drugs as a potent Hh pathway antagonist.[3][6] Its anti-Hedgehog activity is independent of its well-known antifungal mechanism, which involves the inhibition of fungal sterol biosynthesis.[3][6]

A Distinct SMO Antagonist:

The primary molecular target of this compound within the Hh pathway is SMO.[1] However, its mechanism of inhibition is fundamentally different from the canonical SMO antagonists like cyclopamine and the FDA-approved drug vismodegib.[3]

-

Non-Competitive Binding: this compound binds to SMO at a site distinct from that of cyclopamine and its derivatives.[6] This non-competitive binding is a crucial feature, as it allows this compound to potentially synergize with other SMO inhibitors and, importantly, to remain effective against cancer cells that have developed resistance to cyclopamine-like drugs through mutations in the SMO binding site.[3][7]

-

Inhibition of Ciliary Accumulation: A key step in Hh pathway activation is the accumulation of SMO in the primary cilium. This compound effectively prevents this stimulus-induced ciliary accumulation of SMO.[3][6] This contrasts with cyclopamine, which can paradoxically induce SMO accumulation in the cilium while still inhibiting its activity.[6]

-

Overcoming Resistance: Acquired resistance to drugs like vismodegib often arises from specific mutations in SMO (e.g., D477G) that prevent drug binding.[7] Because this compound has a different binding site and mechanism, it retains inhibitory activity against these clinically relevant SMO mutants.[7] This positions this compound as a valuable therapeutic option for patients whose tumors have become refractory to first-generation Hh inhibitors.[2][7]

Caption: this compound inhibits SMO via a distinct mechanism from other antagonists.

Part 3: In Vitro Experimental Validation

A robust assessment of this compound's anti-Hh activity requires a multi-assay approach. The following protocols provide a framework for characterizing its effects in a cancer cell context.

Cell Line Selection: The choice of cell line is critical. Ideal models include:

-

Ligand-Dependent Lines: NIH/3T3 cells are a standard model that requires stimulation with an Hh ligand (e.g., SHH conditioned media) or a direct SMO agonist (e.g., SAG) to activate the pathway.[8]

-

Constitutively Active Lines: Cancer cell lines with mutations that cause ligand-independent pathway activation, such as Ptch1-deficient mouse medulloblastoma cells, are highly relevant.[3][6] These models mimic the genetic state of many Hh-driven tumors.

Protocol 1: GLI1 mRNA Expression via qRT-PCR

Rationale: GLI1 is a direct transcriptional target of the Hh pathway, making its mRNA level a reliable and sensitive readout of pathway activity.[9] A reduction in GLI1 expression following treatment provides direct evidence of target engagement.

Methodology:

-

Cell Seeding: Plate Hh-responsive cells (e.g., Ptch1-/- medulloblastoma cells) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and appropriate controls (Vehicle: DMSO; Positive Control: Vismodegib, 1 µM) for 24-48 hours.

-

RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and validated primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of GLI1 using the ΔΔCt method.

Expected Outcome: this compound treatment should lead to a dose-dependent decrease in GLI1 mRNA levels.

| Compound | Concentration (µM) | Relative GLI1 Expression (Fold Change vs. Vehicle) |

| Vehicle (DMSO) | - | 1.00 |

| This compound | 0.5 | 0.62 |

| This compound | 1.0 | 0.35 |

| This compound | 5.0 | 0.11 |

| Vismodegib | 1.0 | 0.08 |

Protocol 2: GLI-Luciferase Reporter Assay

Rationale: This functional assay directly measures the transcriptional activity of GLI proteins.[4] It utilizes a cell line (e.g., Shh-LIGHT2, a derivative of NIH/3T3 cells) stably transfected with a luciferase reporter gene under the control of multiple GLI binding sites.[8][9]

Methodology:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate.

-

Treatment: After 24 hours, replace the medium with low-serum medium. Add the Hh pathway activator (e.g., SHH conditioned media) along with a dose range of this compound or controls.

-

Incubation: Incubate for 36-48 hours.

-

Lysis & Reading: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system, which normalizes the GLI-responsive firefly luciferase signal to a constitutively expressed Renilla luciferase signal.[4][9]

-

Data Analysis: Plot normalized luciferase activity against inhibitor concentration to determine the IC50 value.

Expected Outcome: A dose-dependent reduction in luciferase activity, from which an IC50 value can be calculated. This compound typically exhibits an IC50 in the high nanomolar to low micromolar range.[3]

Protocol 3: Cell Viability/Proliferation Assay

Rationale: To determine if Hh pathway inhibition translates to a functional anti-proliferative effect in Hh-dependent cancer cells.

Methodology:

-

Cell Seeding: Seed Hh-dependent cancer cells (e.g., medulloblastoma or BCC lines) in a 96-well plate.

-

Treatment: Treat with a dose range of this compound for 72 hours.

-

Assay: Perform a cell viability assay, such as an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[4]

-

Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

Expected Outcome: A dose-dependent decrease in the viability of Hh-dependent cancer cells.

Caption: A validated workflow for the in vitro characterization of this compound.

Part 4: In Vivo Efficacy and Clinical Context

The anti-tumor effects of this compound have been demonstrated in preclinical mouse allograft models of medulloblastoma and BCC. Systemic administration of this compound at doses achieving serum levels comparable to those in patients receiving antifungal therapy can suppress Hh pathway activity and inhibit tumor growth.[3][6]

Key In Vivo Findings:

-

Tumor Growth Inhibition: Oral administration of this compound has been shown to significantly reduce the growth of Hh-dependent tumors in mice.

-

Synergy and Combination Therapy: In mouse models, combining this compound with cyclopamine resulted in greater tumor growth inhibition than either agent alone. Furthermore, this compound, often in combination with arsenic trioxide, has shown efficacy in models of acquired resistance to vismodegib.[7][10]

-

Clinical Relevance: Clinical trials have explored this compound for various cancers, including basal cell carcinoma, non-small cell lung cancer, and esophageal cancer, with a focus on its Hh inhibitory and anti-angiogenic properties.[11][12][13][14] In a trial for BCC, this compound treatment reduced tumor size and decreased the expression of GLI1.[14]

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing, offering a clinically accessible agent with a novel mechanism for inhibiting the Hedgehog signaling pathway. Its ability to act on a distinct site on SMO provides a clear strategic advantage for treating tumors that have developed resistance to first-line SMO antagonists. Future research should continue to explore optimal combination strategies, identify predictive biomarkers for patient response, and further delineate its role in various Hh-driven malignancies. The established safety profile and oral bioavailability of this compound make it an attractive candidate for rapid translation into clinical practice for targeted cancer therapy.[3]

References

- 1. Inhibition of the hedgehog pathway for the treatment of cancer using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Old drug, New Target: this compound and Basal cell Carcinoma | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 3. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | this compound promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]

- 6. reya-lab.org [reya-lab.org]

- 7. This compound and arsenic trioxide inhibit Hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

- 10. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. This compound as a Targeted Therapy for Inhibiting Hedgehog Pathway Signaling in Esophageal Cancer Patients [ctv.veeva.com]

- 14. aacrjournals.org [aacrjournals.org]

Investigating the Anti-Angiogenic Properties of Itraconazole In Vitro: A Technical Guide

Introduction: Repurposing an Antifungal for Anti-Angiogenic Therapy

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process essential for growth, development, and wound healing. However, in pathological states such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through its receptor VEGFR2, is a critical driver of this process.[1] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.

Itraconazole, a triazole antifungal agent, has unexpectedly emerged as a potent anti-angiogenic agent, demonstrating efficacy in preclinical cancer models.[2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the anti-angiogenic properties of this compound in vitro. We will delve into the core molecular mechanisms of this compound's action and provide detailed, field-proven protocols for key assays to quantitate its anti-angiogenic effects on endothelial cells.

Molecular Mechanisms of this compound's Anti-Angiogenic Action

This compound exerts its anti-angiogenic effects through a multi-targeted approach, primarily by disrupting two critical signaling pathways in endothelial cells: VEGFR2 signaling and the mTOR (mammalian Target of Rapamycin) pathway.

Inhibition of VEGFR2 Glycosylation and Signaling

The binding of VEGF to its receptor, VEGFR2, on the surface of endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, and survival. This compound has been shown to interfere with the proper maturation of N-linked glycans on VEGFR2.[4][5] This disruption of glycosylation leads to an accumulation of an immature, hypoglycosylated form of the receptor.[4][6] Consequently, the binding of VEGF to its receptor is significantly inhibited, leading to a downstream blockade of VEGFR2 autophosphorylation and the activation of subsequent signaling molecules like PLCγ1.[4] This ultimately abrogates the pro-angiogenic signals mediated by VEGF.

References

- 1. This compound inhibits proliferation, induces apoptosis, and reduces angiogenesis of hemangioma endothelial cells by downregulating the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Antifungal Drug this compound Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Dual Identity of Itraconazole: From Antifungal to Anticancer Agent – A Technical Guide

Abstract

Initially developed and widely utilized as a potent triazole antifungal agent, itraconazole has emerged from the realm of mycology to become a compelling candidate in oncology.[1][2] This guide provides an in-depth technical exploration of the serendipitous discovery and subsequent elucidation of this compound's dual functionality, with a primary focus on its anticancer properties. We will dissect the key signaling pathways modulated by this compound, namely the Hedgehog and angiogenesis pathways, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to investigate its multifaceted mechanism of action. This document serves as a comprehensive resource, synthesizing mechanistic insights with practical methodologies to empower the scientific community in harnessing the full therapeutic potential of this compound.

Introduction: A Paradigm of Drug Repurposing

The journey of a drug from initial discovery to clinical application is often a long and arduous one. However, the practice of drug repurposing, or finding new therapeutic uses for existing approved drugs, offers a streamlined and cost-effective alternative.[1] this compound stands as a prime example of this strategy's success. Approved by the FDA as an antifungal agent, it has demonstrated significant antineoplastic activities in a growing body of preclinical and clinical research.[1][3] Its established safety profile and pharmacokinetics in humans further enhance its appeal as a repurposed cancer therapeutic.[1]

The primary antifungal mechanism of this compound involves the inhibition of lanosterol 14-α-demethylase, an enzyme crucial for the synthesis of ergosterol in fungi.[1] However, its anticancer effects are attributed to distinct molecular targets and pathways, a testament to the drug's complex pharmacology.[4] This guide will delve into the core mechanisms that underpin this compound's anticancer efficacy.

Mechanistic Insights into Anticancer Activity

This compound's anticancer prowess stems from its ability to modulate multiple critical signaling pathways involved in tumor growth, survival, and metastasis. The two most well-characterized pathways are the Hedgehog signaling pathway and the angiogenesis pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is often aberrantly reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung and pancreatic cancers.[4][5] The pathway's central components include the Patched (PTCH) receptor, the Smoothened (SMO) transmembrane protein, and the GLI family of transcription factors.

This compound has been identified as a potent antagonist of the Hh pathway, acting at the level of the SMO protein, albeit through a mechanism distinct from other known SMO inhibitors like cyclopamine.[4][6] this compound prevents the accumulation of SMO in the primary cilium, a key step in pathway activation.[4][7] This leads to the downstream inhibition of GLI transcription factors and their target genes, which are involved in cell proliferation and survival.[5]

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for their growth and dissemination.[1] this compound has demonstrated potent anti-angiogenic activity by targeting endothelial cells.[8][9]

Its anti-angiogenic effects are multifactorial, including:

-

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation: this compound directly hinders the key processes of angiogenesis in response to critical growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[8][9]

-

Modulation of the mTOR Pathway: this compound inhibits the mechanistic Target of Rapamycin (mTOR) signaling pathway in endothelial cells.[10] This inhibition is mediated, at least in part, through its interaction with the mitochondrial protein voltage-dependent anion channel 1 (VDAC1), leading to the activation of the AMP-activated protein kinase (AMPK) pathway, an upstream inhibitor of mTOR.[10]

-

Disruption of Cholesterol Trafficking: this compound has been shown to interfere with intracellular cholesterol trafficking, which can impact the function of signaling molecules localized in lipid rafts, including components of the AKT/mTOR pathway.[11]

Overcoming Drug Resistance

A significant hurdle in cancer therapy is the development of multidrug resistance (MDR). This compound has shown promise in overcoming MDR, particularly that mediated by the P-glycoprotein (P-gp) efflux pump.[1] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby enhancing their efficacy.[1] This synergistic effect has been observed in combination with drugs like cisplatin.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Exposure Time (hours) |

| SGC-7901 | Gastric Cancer | CCK-8 | 24.83 | 72 |

| U87 | Glioblastoma | MTT | Dose-dependent inhibition | 36 |

| C6 | Glioblastoma | MTT | Dose-dependent inhibition | 36 |

| MCF-7 | Breast Cancer | MTT | ~2.5-fold reduction with M-ITC-LNC | 24 |

| HUVEC | - | Proliferation | <0.7 | - |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| LX-14 | NSCLC | 75 mg/kg, twice daily for 14 days | 72 | [4] |

| LX-7 | NSCLC | 75 mg/kg, twice daily for 14 days | 79 | [4] |

| LX-14 (with Cisplatin) | NSCLC | This compound + Cisplatin | 97 | [4] |

| LX-7 (with Cisplatin) | NSCLC | This compound + Cisplatin | 95 | [4] |

| U87 | Glioblastoma | 75 mg/kg, twice daily for 3 weeks | Significant decrease in tumor growth | [6] |

| A431 | Cutaneous Squamous Cell Carcinoma | 40 mg/kg or 80 mg/kg, twice daily for ~3 weeks | Significant inhibition | [7] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments to evaluate the anticancer properties of this compound.

In Vitro Assays

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired time points (e.g., 24, 48, 72 hours).[11]

-

CCK-8 Addition: At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[13]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete culture medium

-

24-well plates with Transwell inserts (8 µm pore size)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Chamber Preparation: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber.[14]

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Add 1 x 10^5 cells in 200 µL of the cell suspension to the upper chamber of the Transwell insert.[14][15]

-

Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C to allow for cell migration.[14]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[15]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes, followed by staining with 0.1% crystal violet for 30 minutes.[14][16]

-

Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in several random fields under a microscope.

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Basal medium with supplements (e.g., VEGF, bFGF)

-

Matrigel

-

96-well or 24-well plates

-

This compound

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Plate Coating: Coat the wells of a chilled plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.[17][18]

-

Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in medium containing various concentrations of this compound or vehicle control, along with angiogenic stimuli (e.g., EGM-2, VEGF).[17]

-

Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[19]

-

Visualization: Stain the cells with Calcein AM for 30 minutes.[19]

-

Imaging and Analysis: Visualize and capture images of the tube networks using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and network size using image analysis software.[9]

In Vivo Xenograft Model

Objective: To assess the in vivo antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

This compound oral solution

-

Vehicle control (e.g., 40% hydroxypropyl-β-cyclodextrin)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., 75 mg/kg, twice daily) to the treatment group and vehicle to the control group for a specified duration (e.g., 14-21 days).[3][4]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) and Western blotting for pathway-specific proteins.[3][20]

Conclusion and Future Directions

The journey of this compound from an antifungal to a promising anticancer agent underscores the power of drug repurposing in modern medicine. Its multifaceted mechanism of action, targeting key oncogenic pathways like Hedgehog signaling and angiogenesis, provides a strong rationale for its continued investigation in various cancer types. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore and validate the therapeutic potential of this remarkable molecule.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

-

Optimizing combination therapies with conventional chemotherapeutics and targeted agents to maximize synergistic effects and overcome resistance.

-

Conducting well-designed clinical trials to definitively establish the efficacy and safety of this compound in different cancer settings.[21]

The continued exploration of this compound's dual identity holds the promise of delivering a safe, accessible, and effective treatment option to the oncologist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Simultaneous Targeting of NPC1 and VDAC1 by this compound Leads to Synergistic Inhibition of mTOR Signaling and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses the growth of glioblastoma through induction of autophagy: Involvement of abnormal cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and this compound | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ptglab.com [ptglab.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchhub.com [researchhub.com]

- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 17. This compound inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. This compound promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Beyond the Fungal Membrane: An In-Depth Technical Guide to the Non-Canonical Molecular Targets of Itraconazole

Introduction: Reimagining a Classic Antifungal

For decades, Itraconazole has been a cornerstone in the management of fungal infections. Its well-established mechanism of action centers on the inhibition of fungal lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, thereby compromising the integrity of the fungal cell membrane[1][2][3]. However, a growing body of evidence has unveiled a fascinating and complex polypharmacology for this triazole antifungal. Beyond its effects on fungi, this compound engages with a diverse array of mammalian molecular targets, opening up exciting possibilities for its repurposing in the treatment of diseases such as cancer[4][5][6].

This technical guide provides a comprehensive exploration of the molecular targets of this compound that lie beyond the fungal cell membrane. We will delve into the intricate mechanisms by which this compound modulates key signaling pathways implicated in cancer and other diseases, offering insights for researchers, scientists, and drug development professionals. This document will serve as a detailed roadmap for understanding and investigating the non-canonical activities of this compound, complete with experimental protocols and visual aids to facilitate further research.

I. Angiogenesis Inhibition: A Multifaceted Attack on Tumor Vasculature

One of the most significant non-antifungal properties of this compound is its potent anti-angiogenic activity[7][8]. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize[9]. This compound has been shown to inhibit multiple key aspects of the angiogenic process, including endothelial cell proliferation, migration, and tube formation[8][10].

A. Targeting VEGFR2 Signaling: A Primary Mechanism of Anti-Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a critical driver of angiogenesis[11]. This compound has been found to directly interfere with this pathway through a unique mechanism involving the glycosylation and trafficking of VEGFR2[9][11][12].

Mechanism of Action:

This compound treatment leads to the accumulation of immature, under-glycosylated forms of VEGFR2. This aberrant glycosylation impairs the proper trafficking of the receptor to the cell surface, resulting in its retention in a perinuclear region, partially overlapping with the cis-Golgi[9]. The consequence of this is a significant reduction in the number of functional VEGFR2 receptors on the endothelial cell surface. This, in turn, inhibits the binding of VEGF to its receptor and subsequently blocks the activation of downstream signaling cascades, including the phosphorylation of PLCγ1[9][11].

Experimental Workflow: Assessing this compound's Impact on VEGFR2 Signaling

Caption: Workflow for investigating this compound's effect on VEGFR2.

Detailed Protocol: Western Blot for Phosphorylated and Total VEGFR2

-

Cell Culture and Treatment: Plate Human Umbilical Vein Endothelial Cells (HUVECs) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR2 signal.

II. Hedgehog Signaling Pathway Inhibition: A Potent Anti-Cancer Mechanism

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma[13]. This compound has been identified as a potent antagonist of the Hh pathway, acting through a mechanism distinct from other known inhibitors[13][14][15].

A. A Unique Mode of Action on Smoothened (SMO)

The central transducer of the Hh pathway is the transmembrane protein Smoothened (SMO). This compound inhibits Hh signaling by acting on SMO, but it does so at a site distinct from that of the well-characterized SMO antagonist, cyclopamine[14][15]. This suggests a non-competitive mode of inhibition.

Mechanism of Action:

Upon Hh ligand binding to its receptor Patched (PTCH), the inhibitory effect of PTCH on SMO is relieved, leading to the accumulation of SMO in the primary cilium and subsequent activation of the GLI family of transcription factors[13]. This compound prevents the accumulation of SMO in the primary cilium that is normally induced by Hh stimulation[13][14]. This blockade of SMO translocation effectively shuts down the downstream signaling cascade, leading to the inhibition of GLI-mediated gene transcription[16][17].

Signaling Pathway: this compound's Inhibition of the Hedgehog Pathway

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

III. mTOR Signaling Pathway Inhibition: A Link to Cellular Metabolism

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism[18]. Dysregulation of the mTOR pathway is a common feature in many cancers. This compound has been shown to inhibit mTOR signaling, particularly in endothelial cells, through a novel mechanism involving mitochondrial function[18][19][20].

A. Targeting VDAC1 to Modulate the AMPK/mTOR Axis

Recent studies have identified the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane, as a direct target of this compound in endothelial cells[19][20].

Mechanism of Action:

By binding to VDAC1, this compound disrupts mitochondrial metabolism, leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio[19]. This shift in the energy balance of the cell activates AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK then phosphorylates and inhibits components of the mTORC1 complex, leading to the downregulation of mTOR signaling[18][20]. This intricate interplay highlights a previously unknown connection between VDAC1 and the mTOR pathway[19].

Experimental Protocol: Measuring AMPK Activation via Western Blot

-

Cell Culture and Treatment: Culture HUVECs and treat with this compound as described previously. A positive control for AMPK activation, such as AICAR or metformin, should be included.

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

-

Western Blotting: Perform SDS-PAGE and western blotting as described for VEGFR2.

-

Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection and Analysis: Detect the signal and quantify the band intensities, normalizing the p-AMPK signal to the total AMPK signal.

IV. Wnt/β-catenin Signaling Pathway Inhibition: Expanding the Anti-Cancer Armamentarium

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in the initiation and progression of numerous cancers[21]. Emerging evidence indicates that this compound can also suppress this critical oncogenic pathway[22][23][24].

Mechanism of Action:

In several cancer cell types, including melanoma and endometrial cancer, this compound has been shown to down-regulate key components of the Wnt/β-catenin pathway. This includes a decrease in the expression of Wnt3a and β-catenin, and an upregulation of Axin-1, a negative regulator of the pathway[22][23]. The net effect is a reduction in the nuclear translocation of β-catenin and a subsequent decrease in the transcription of its target genes, such as cyclin D1[22]. The structural similarity between SMO, a target of this compound in the Hedgehog pathway, and Frizzled (FZD) receptors, which are key components of the Wnt pathway, has been suggested as a possible explanation for this cross-pathway inhibition[21].

V. Disruption of Intracellular Cholesterol Trafficking: A Hub for Multiple Effects

Beyond its direct interactions with signaling proteins, this compound has been found to disrupt the intracellular trafficking of cholesterol[11][25]. This fundamental cellular process appears to be a central node from which several of this compound's non-canonical effects emanate.

Mechanism of Action:

This compound treatment leads to the accumulation of cholesterol in late endosomes and lysosomes[11][26]. This phenotype is reminiscent of Niemann-Pick type C (NPC) disease. This disruption of cholesterol trafficking has been linked to the inhibition of the mTOR signaling pathway[26]. Furthermore, in glioblastoma cells, this abnormal cholesterol trafficking has been shown to induce autophagy[27][28]. The restoration of cellular cholesterol levels has been shown to rescue the effects of this compound on both mTOR signaling and VEGFR2 glycosylation, suggesting that the disruption of cholesterol homeostasis may be an upstream event that triggers these downstream effects[11][29].

Quantitative Data Summary: Inhibitory Concentrations of this compound

| Target/Process | Cell Type | IC50 | Reference |

| Hedgehog Pathway Activity | Shh-Light2 Cells | ~800 nM | [14] |

| Endothelial Cell Proliferation | HUVECs | ~200 nM | [20] |

| mTOR Inhibition | HUVECs | Similar to proliferation inhibition | [11] |

| Cholesterol Trafficking | HUVECs | Similar to proliferation inhibition | [11] |

Conclusion: A Polypharmacological Agent with Untapped Potential

The evidence presented in this technical guide clearly demonstrates that this compound's biological activity extends far beyond its well-known antifungal properties. Its ability to concurrently inhibit multiple, critical oncogenic pathways, including angiogenesis, Hedgehog signaling, mTOR signaling, and Wnt/β-catenin signaling, underscores its significant potential as a repurposed anti-cancer agent[4]. The discovery of its effects on fundamental cellular processes like cholesterol trafficking provides a deeper understanding of its pleiotropic effects.

For researchers and drug development professionals, this compound represents a compelling case study in drug repurposing and a valuable tool for dissecting complex signaling networks. The detailed protocols and mechanistic insights provided herein are intended to empower further investigation into the non-canonical targets of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies for a range of human diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Repurposing this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Repurposing this compound as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-fungal Drug this compound Found to Inhibit Angiogenesis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 8. This compound inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Antifungal Drug this compound Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. reya-lab.org [reya-lab.org]

- 14. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]

- 17. dovepress.com [dovepress.com]

- 18. pnas.org [pnas.org]

- 19. Antifungal drug this compound targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antifungal drug this compound targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. This compound exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | this compound inhibits the Wnt/β-catenin signaling pathway to induce tumor-associated macrophages polarization to enhance the efficacy of immunotherapy in endometrial cancer [frontiersin.org]

- 24. ar.iiarjournals.org [ar.iiarjournals.org]

- 25. This compound Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 26. pnas.org [pnas.org]

- 27. This compound suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound suppresses the growth of glioblastoma through induction of autophagy: Involvement of abnormal cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Antifungal Susceptibility Testing of Itraconazole using the CLSI M38-A2 Method

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Standardized Itraconazole Susceptibility Testing

This compound, a triazole antifungal agent, is a cornerstone in the management of a spectrum of fungal diseases, particularly those caused by filamentous fungi such as Aspergillus species. The increasing incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the critical need for accurate and reproducible in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi," provides the globally recognized standard for this purpose.[1][2][3] Adherence to this standardized protocol is paramount for generating reliable Minimum Inhibitory Concentration (MIC) data, which is essential for guiding therapeutic decisions, monitoring resistance trends, and facilitating the development of novel antifungal agents.[4] This application note provides a detailed, step-by-step protocol for the implementation of the CLSI M38-A2 method for this compound, integrating practical insights to ensure procedural fidelity and data integrity.

Principle of the Broth Microdilution Method

The CLSI M38-A2 method is a broth microdilution assay designed to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[4] The core principle involves challenging a standardized suspension of fungal conidia with serial twofold dilutions of this compound in a 96-well microtiter plate.[4] Following a defined incubation period, the plates are visually inspected for fungal growth. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth compared to a drug-free control well.[5]

Materials and Reagents

Equipment:

-

Class II Biological Safety Cabinet

-

Incubator (35°C)

-

Spectrophotometer (530 nm)

-

Vortex mixer

-

Micropipettes (single and multichannel)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile reservoirs

-

Reading mirror (optional)

Reagents and Consumables:

-

This compound Powder: Analytical grade (USP or equivalent)

-

Dimethyl Sulfoxide (DMSO): ACS reagent grade

-

RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M Morpholinepropanesulfonic acid (MOPS).

-

Potato Dextrose Agar (PDA): For fungal culture and sporulation.

-

Sterile 0.85% Saline: With 0.05% Tween 80 (optional, to aid in conidia suspension).

-

Sterile disposable plasticware: Pipette tips, tubes, etc.

-

Quality Control (QC) Strains:

-

Aspergillus fumigatus ATCC 204305

-

Aspergillus flavus ATCC 204304

-

Detailed Experimental Protocol

Preparation of this compound Stock Solutions and Working Dilutions

This compound's hydrophobicity necessitates the use of a potent solvent for initial solubilization.

-

High-Concentration Stock Solution (e.g., 1600 µg/mL):

-

Preparation of Drug Dilution Plates:

-

Thaw an aliquot of the this compound stock solution.

-

Prepare a working solution by diluting the stock 1:50 in RPMI 1640 medium to achieve a concentration of 32 µg/mL. This will be the highest concentration in the dilution series.

-

In a 96-well microtiter plate, add 100 µL of RPMI 1640 to wells 2 through 10 of each row designated for testing.

-

Add 200 µL of the 32 µg/mL this compound working solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard the final 100 µL from well 10. This results in a drug concentration gradient from 16 µg/mL to 0.03 µg/mL after inoculum is added.

-

Well 11 will serve as the growth control (drug-free) and should contain 100 µL of RPMI 1640.

-

Well 12 will be the sterility control, containing 200 µL of uninoculated RPMI 1640.

-

Inoculum Preparation and Standardization

The density of the fungal inoculum is a critical variable that significantly impacts the MIC result.[7]

-

Fungal Culture:

-

Subculture the fungal isolate onto a PDA slant or plate.

-

Incubate at 35°C for 7 days, or until sufficient conidiation is visually apparent.

-

-

Conidia Suspension:

-

Flood the surface of the mature fungal culture with approximately 5 mL of sterile 0.85% saline (optionally containing 0.05% Tween 80 to reduce conidial clumping).[8]

-

Gently probe and scrape the colony surface with a sterile swab or pipette tip to release the conidia.

-

Transfer the conidial suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.[6]

-

Carefully transfer the upper, more homogeneous suspension to a new sterile tube.

-

-

Inoculum Standardization:

-

Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard, or more accurately, to a specific optical density range at 530 nm using a spectrophotometer.[6] For Aspergillus spp., a transmittance of 80-82% is typically targeted.[6]

-

This standardized suspension is then diluted 1:50 in RPMI 1640 medium to achieve the final working inoculum concentration, which should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[9][10]

-

Perform quantitative colony counts on a sample of the final inoculum to verify the concentration.

-

Microdilution Plate Inoculation and Incubation

-

Inoculation:

-

Incubation:

-

Cover the plates with adhesive seals or place them in a humidified chamber to prevent evaporation.

-

Incubate at 35°C for 48-72 hours.[6] The incubation time should be sufficient for robust growth in the drug-free control well.

-

Reading and Interpreting MICs

-

Endpoint Determination: After incubation, visually examine the plate from the bottom, using a reading mirror if helpful. The MIC is the lowest concentration of this compound that shows complete (100%) inhibition of growth as compared to the growth control.[5][10]

-

Growth Control: The growth control well must show turbid or filamentous growth.

-

Sterility Control: The sterility control well must remain clear.

Quality Control

To ensure the validity of the test results, it is mandatory to include QC strains with known MIC ranges in each test run.

| Quality Control Strain | This compound MIC Range (µg/mL) |

| Aspergillus fumigatus ATCC 204305 | 0.125 - 0.5 |

| Aspergillus flavus ATCC 204304 | 0.25 - 1.0 |

Table 1: CLSI M38-A2 established quality control ranges for this compound. The MICs for these strains must fall within the specified ranges for the test to be considered valid.[11]

Experimental Workflow and Troubleshooting

References

- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 2. njccwei.com [njccwei.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. benchchem.com [benchchem.com]

- 5. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, this compound, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 6. Microdilution Susceptibility Testing of Amphotericin B, this compound, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scribd.com [scribd.com]

- 9. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, this compound, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, this compound, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method development for quantification of Itraconazole in bulk drug

An Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Itraconazole in Bulk Drug

Author: Dr. Evelyn Reed, Senior Application Scientist

**Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substance. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed method is suitable for routine quality control analysis and stability studies of this compound.

Introduction

This compound is a broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections. It functions by inhibiting the fungal cytochrome P450 oxidase-mediated synthesis of ergosterol, a critical component of the fungal cell membrane. Given its therapeutic importance, ensuring the quality and purity of the this compound bulk drug is paramount. A robust and reliable analytical method is essential for its quantification and for monitoring its stability over time.

This document provides a detailed walkthrough of the systematic development of an HPLC method, the rationale behind the selection of chromatographic parameters, and a comprehensive validation protocol.

Physicochemical Properties of this compound

A successful HPLC method development process begins with an understanding of the analyte's properties.

| Property | Value | Implication for HPLC Method Development |

| Chemical Formula | C₃₅H₃₈Cl₂N₈O₄ | High molecular weight suggests potential for strong retention on reversed-phase columns. |

| Molecular Weight | 705.64 g/mol | Influences diffusion and chromatographic peak shape. |

| pKa | 3.7 | As a weak base, the pH of the mobile phase will significantly impact its retention and peak shape. Buffering the mobile phase below the pKa will ensure it is in its protonated, more polar form. |

| logP (Octanol/Water) | 5.1 | High lipophilicity indicates strong retention in reversed-phase chromatography, necessitating a mobile phase with a high organic content. |

| UV Absorption | Maxima at ~263 nm | Provides a suitable wavelength for UV detection, offering good sensitivity. |

HPLC Method Development Strategy

The goal was to develop a simple, isocratic RP-HPLC method with a short runtime, good peak symmetry, and high resolution. The development process followed a logical, stepwise approach.

Application Note: Preparation and Characterization of Itraconazole Amorphous Solid Dispersion via Spray Drying

Abstract

This application note provides a comprehensive protocol for the development of an amorphous solid dispersion (ASD) of Itraconazole (ITZ) using the spray drying technique. This compound, a broad-spectrum antifungal agent, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility[1][2]. This low solubility is a significant barrier to its oral bioavailability[1][3]. This guide details the scientific principles behind solid dispersion technology, a robust formulation strategy for enhancing the dissolution rate of poorly soluble drugs. We present a step-by-step methodology for formulation, spray drying, and subsequent characterization, grounded in established scientific literature. The objective is to provide researchers, scientists, and drug development professionals with a reliable framework for creating a stable, amorphous this compound formulation with enhanced dissolution properties.

Scientific Principles & Rationale

This compound: A BCS Class II Challenge

This compound is a weak base (pKa = 3.7) and is highly hydrophobic (log P ≈ 6.2), resulting in pH-dependent solubility[4]. Its aqueous solubility is extremely low, reported to be around 4 µg/mL in acidic media (pH 1.0) and dropping to less than 1 ng/mL at neutral pH[4][5]. This poor solubility limits the dissolution rate in the gastrointestinal tract, making it the rate-limiting step for drug absorption and leading to variable and incomplete bioavailability[1][6].

| Property | Value | Source |

| BCS Class | Class II | [1][2] |

| pKa | 3.7 | [4][6] |

| log P | ~6.2 | |

| Aqueous Solubility | < 1 ng/mL (neutral pH) | [4] |

| Melting Point | ~166 °C | [7] |

Mechanism of Solubility Enhancement via Solid Dispersion

Solid dispersion is a formulation strategy where a poorly soluble drug is dispersed within a hydrophilic carrier matrix[8][9]. The enhancement in dissolution rate is attributed to several key mechanisms:

-

Conversion to Amorphous State: By dispersing the drug at a molecular level within the polymer, the crystalline lattice structure is disrupted. The amorphous form of a drug has higher free energy than its crystalline counterpart, requiring less energy for dissolution[8][10].

-

Reduced Particle Size: The drug is molecularly dispersed within the carrier, representing the ultimate form of particle size reduction and maximizing the surface area available for dissolution[8][10].

-

Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles, facilitating better contact with the dissolution medium[9][10][11].

-

Inhibition of Recrystallization: The polymer matrix provides physical stability by increasing the glass transition temperature (Tg) and creating physical barriers that hinder drug molecule mobility, thus preventing recrystallization of the amorphous drug[12].

Spray Drying: A Superior Technique for ASDs

Spray drying is a continuous process that converts a liquid feed into a solid powder in a single step[13]. It is particularly well-suited for producing ASDs due to the extremely rapid solvent evaporation (occurring in milliseconds)[14][15]. This rapid drying process kinetically traps the drug in a high-energy amorphous state within the polymer matrix, preventing the drug molecules from organizing into a stable crystalline lattice[16].

Formulation Development

Excipient Selection: The Carrier Polymer

The choice of polymer is critical for the physical stability and performance of the ASD. The ideal polymer should be miscible with the drug, possess a high glass transition temperature (Tg) to inhibit molecular mobility, and be soluble in both the chosen organic solvent and the aqueous dissolution medium[15].

| Polymer | Common Grade(s) | Key Features |

| Hypromellose Acetate Succinate (HPMCAS) | AS-LG, AS-MG, AS-HG | pH-dependent solubility; excellent at maintaining supersaturation. Widely used for ITZ[4][16]. |

| Polyvinylpyrrolidone (PVP) | K25, K30 | High Tg; forms strong hydrogen bonds with drugs. Good for stabilizing the amorphous state[7][12]. |

| Soluplus® | - | Graft copolymer with amphiphilic properties, acting as a solubilizer[16]. |

| Eudragit® | EPO | Cationic polymer with pH-dependent solubility, suitable for weakly basic drugs like ITZ[7][16]. |

For this protocol, HPMCAS is selected due to its proven efficacy in creating stable this compound ASDs and its ability to inhibit precipitation in the intestine[4]. A drug-to-polymer ratio of 1:2 (w/w) is a common starting point for this compound to ensure the drug is adequately dispersed and stabilized[16].

Solvent System Selection

The solvent system must effectively dissolve both the drug and the polymer to create a homogenous feed solution. It should also be highly volatile to facilitate rapid evaporation during spray drying[17]. A mixture of dichloromethane (DCM) and methanol (MeOH) in a 1:1 (w/w) ratio is a well-established system for dissolving this compound and various polymers like HPMCAS[16].

Safety Precaution: Dichloromethane and methanol are volatile and toxic. All solution preparation must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Experimental Protocol

Materials & Equipment

-

API: this compound powder

-

Polymer: HPMCAS (e.g., AQOAT® AS-HG)

-

Solvents: Dichloromethane (ACS Grade), Methanol (ACS Grade)

-

Equipment:

-

Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

-

Vacuum oven for secondary drying

-

Dessicator for storage

-

Step-by-Step Procedure

Step 1: Feed Solution Preparation (Target: 8% w/v Total Solids)

-

Accurately weigh 4.0 g of this compound and 8.0 g of HPMCAS (1:2 ratio).

-

Prepare 150 mL of the 1:1 (w/w) DCM:MeOH solvent system.

-

In a beaker placed on a magnetic stirrer, add the solvent system.

-

While stirring, slowly add the HPMCAS and allow it to dissolve completely.

-

Once the polymer is dissolved, slowly add the this compound powder.

-